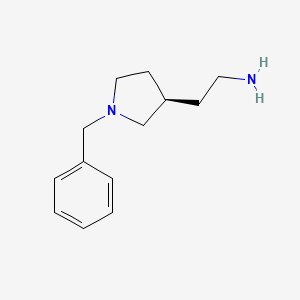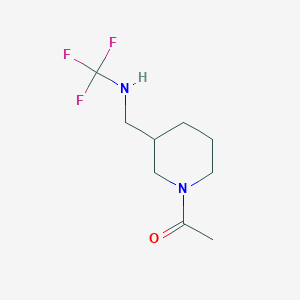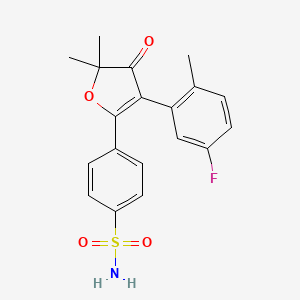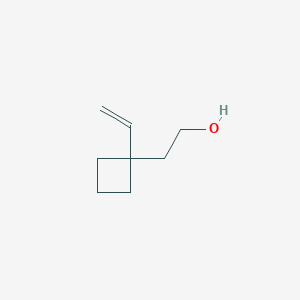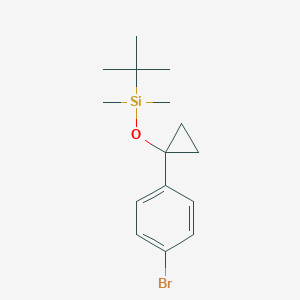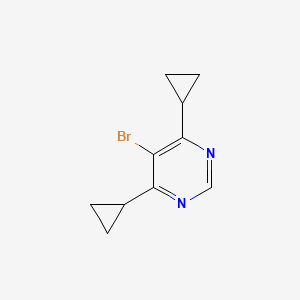![molecular formula C7H8BN3O2 B13971583 (2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid](/img/structure/B13971583.png)
(2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid is a boronic acid derivative featuring a pyrazolo[3,4-c]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction is performed in a one-pot sequence with intermediate compounds, followed by the removal of protecting groups using trifluoroacetic acid . Another method involves the use of amorphous carbon-supported sulfonic acid as a catalyst, which provides a straightforward route to synthesize pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki cross-coupling reactions with aryl boronic acids can yield various substituted pyrazolo[3,4-c]pyridine derivatives .
科学研究应用
B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: The compound is explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
作用机制
The mechanism of action of B-(2-methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid involves its interaction with specific molecular targets. For instance, it can inhibit TRKs by binding to their active sites, thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
Pyrazolo[4,3-c]pyridine: Another isomer with distinct reactivity and applications.
Pyrazolo[3,4-d]pyrimidine: A compound with a different ring fusion pattern but similar uses in medicinal chemistry.
Uniqueness
This makes it a valuable intermediate in the synthesis of diverse bioactive molecules .
属性
分子式 |
C7H8BN3O2 |
|---|---|
分子量 |
176.97 g/mol |
IUPAC 名称 |
(2-methylpyrazolo[3,4-c]pyridin-5-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-11-4-5-2-7(8(12)13)9-3-6(5)10-11/h2-4,12-13H,1H3 |
InChI 键 |
MITWSYOOXQPDGL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=CN(N=C2C=N1)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
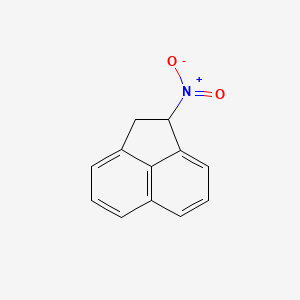
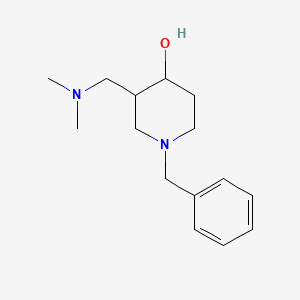
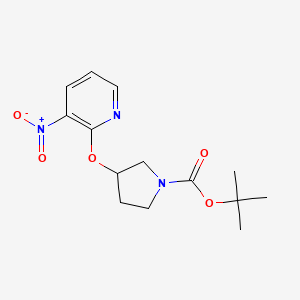
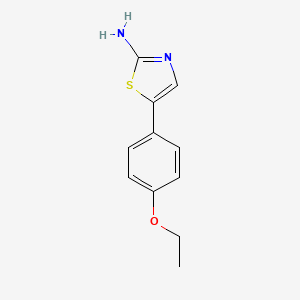

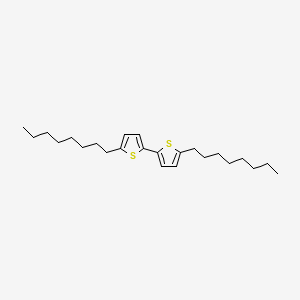
![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)
